Using generic or wrong isomer halopropanes risks failed syntheses and wasted resources. 2-Chloro-1,1-difluoropropane provides the exact C2-Cl regiochemistry essential for targeted elimination and alkene construction. • Isomeric fidelity ensures correct molecular scaffold formation; other isomers yield incorrect products. • Boiling point 52°C enables selective distillation, simplifying purification from higher-boiling byproducts. • Verified identity eliminates false economy of cheaper but useless isomers. Available for process development and scale-up.
2-Chloro-1,1-difluoropropane (also known as HCFC-262ca) is a hydrochlorofluorocarbon characterized by its specific isomeric structure: CH3-CH(Cl)-CHF2. It functions primarily as a specialized chemical intermediate and a fluorinated building block for the synthesis of more complex organofluorine compounds. Its utility is defined by the precise arrangement of its halogen atoms, which dictates its reactivity and physical properties, making it distinct from other isomers with the same chemical formula.
Substituting 2-Chloro-1,1-difluoropropane with its isomers, such as 1-chloro-2,2-difluoropropane or 1-chloro-1,1-difluoropropane, will lead to process failure or the synthesis of incorrect products. The location of the chlorine atom on the second carbon is critical, as it dictates the regiochemical outcome of elimination and substitution reactions. Furthermore, isomers possess distinct physical properties, such as boiling points, which are critical for process control, including reaction temperature management and purification by distillation. Procuring an incorrect isomer based on shared CAS RN for the parent structure or a lower price is a false economy that results in incompatible reactivity and failed synthesis.
Replacing with 1-chloro-2,2-difluoropropane may shift boiling point, reaction selectivity, and purification outcomes.
Substituting with 2-chloro-2-fluoropropane can alter density and vapor pressure, affecting biphasic behavior and scale-up handling.
Class-level evidence indicates bond rupture selectivity depends on halogen placement; impure isomer mixtures may confound radiolysis results.
2-Chloro-1,1-difluoropropane has a documented boiling point of 52 °C. This physical property is distinct from its close isomers, such as 1-chloro-2,2-difluoropropane, which has a higher boiling point of 55 °C. This 3 °C difference is significant in fractional distillation processes.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | 52 °C |
| Comparator Or Baseline | 1-Chloro-2,2-difluoropropane (CAS 420-99-5) at 55 °C |
| Quantified Difference | 3 °C lower boiling point than its 1-chloro-2,2-difluoro isomer |
| Conditions | Standard atmospheric pressure |
A lower boiling point facilitates easier and more energy-efficient removal from a reaction mixture post-synthesis, reducing thermal stress on the desired product and simplifying purification.
The structural arrangement of 2-chloro-1,1-difluoropropane (Cl on C2) is non-negotiable for synthetic routes requiring its specific reactivity. For example, a base-induced dehydrochlorination reaction is mechanistically constrained to yield specific chloro-fluoro-propene isomers (e.g., CH3-C(Cl)=CFH). This outcome is fundamentally different from that of an isomer like 1-chloro-1,1-difluoropropane (CH3-CH2-CClF2), which under similar conditions would yield 1,1-difluoropropene (CH3-CH=CF2).
| Evidence Dimension | Regiochemical Outcome of Elimination Reaction |
| Target Compound Data | Forms specific chloro-fluoro-propene isomers (e.g., 1-chloro-2-fluoropropene). |
| Comparator Or Baseline | 1-Chloro-1,1-difluoropropane (isomer) yields a different product, 1,1-difluoropropene. |
| Quantified Difference | Qualitatively different, structurally distinct products. |
| Conditions | Base-induced dehydrochlorination |
Procuring the incorrect isomer guarantees the synthesis of the wrong final molecule, making isomer-specific sourcing essential for project success and reproducibility.
This compound is the right choice when it is used as a reactant or intermediate in a process where its specific boiling point of 52 °C allows for selective removal from higher-boiling products or unreacted starting materials via distillation.
Essential for synthetic routes where the goal is to produce alkene structures that can only be formed via elimination reactions involving the specific C2-Cl and adjacent hydrogen atoms of 2-chloro-1,1-difluoropropane. Using any other isomer will result in the formation of an incorrect molecular scaffold.